It’s also worth noting that the crystal structure of 2-Chloro-5-hydroxybenzaldehyde has been studied , which could be relevant in fields like materials science and solid-state chemistry
The crystal structure of 2-Chloro-5-hydroxybenzaldehyde has been studied , which could be relevant in fields like materials science and solid-state chemistry
2-Chloro-5-hydroxybenzaldehyde, also known as 5-chlorosalicylaldehyde, is an aromatic compound with the molecular formula C₇H₅ClO₂. The compound features a hydroxyl group (-OH) and a formyl group (-CHO) attached to a benzene ring, making it a derivative of salicylaldehyde. Its structure includes a chlorine atom at the second position and a hydroxyl group at the fifth position of the benzene ring, contributing to its unique chemical properties. This compound is characterized by its pale yellow crystalline appearance and has significant relevance in organic synthesis and medicinal chemistry .
These reactions make 2-chloro-5-hydroxybenzaldehyde a versatile building block in organic synthesis .
Research indicates that 2-chloro-5-hydroxybenzaldehyde exhibits various biological activities:
Several methods are available for synthesizing 2-chloro-5-hydroxybenzaldehyde:
2-Chloro-5-hydroxybenzaldehyde finds applications in various fields:
Interaction studies involving 2-chloro-5-hydroxybenzaldehyde focus on its behavior with biological macromolecules:
These studies are crucial for understanding the compound's biological implications and guiding future research directions .
Several compounds share structural similarities with 2-chloro-5-hydroxybenzaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Chlorosalicylaldehyde | C₇H₅ClO₂ | Identical structure; often used interchangeably. |
4-Chlorosalicylaldehyde | C₇H₅ClO₂ | Chlorine at para position; different reactivity. |
2-Hydroxybenzaldehyde | C₇H₆O₂ | Lacks chlorine; used widely in organic synthesis. |
3-Chlorosalicylaldehyde | C₇H₅ClO₂ | Chlorine at meta position; distinct properties. |
The uniqueness of 2-chloro-5-hydroxybenzaldehyde lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds .